2-{3-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol
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Overview
Description
2-[3-(4-HYDROXYSTYRYL)-1-METHYL-1H-1,2,4-TRIAZOL-5-YL]PHENOL is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a phenol group, and a hydroxystyryl moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-HYDROXYSTYRYL)-1-METHYL-1H-1,2,4-TRIAZOL-5-YL]PHENOL typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-HYDROXYSTYRYL)-1-METHYL-1H-1,2,4-TRIAZOL-5-YL]PHENOL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
2-[3-(4-HYDROXYSTYRYL)-1-METHYL-1H-1,2,4-TRIAZOL-5-YL]PHENOL has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[3-(4-HYDROXYSTYRYL)-1-METHYL-1H-1,2,4-TRIAZOL-5-YL]PHENOL involves its interaction with specific molecular targets and pathways. The hydroxystyryl moiety can bind to proteins through pi-pi stacking and hydrophobic interactions, while the phenol group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A natural stilbene with similar hydroxystyryl and phenol groups.
Pterostilbene: A methylated derivative of resveratrol with enhanced bioavailability.
Pinostilbene: Another stilbene derivative with potential anticancer properties.
Uniqueness
2-[3-(4-HYDROXYSTYRYL)-1-METHYL-1H-1,2,4-TRIAZOL-5-YL]PHENOL is unique due to the presence of the triazole ring, which imparts additional stability and reactivity compared to other stilbene derivatives. This structural feature enhances its potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-methyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C17H15N3O2/c1-20-17(14-4-2-3-5-15(14)22)18-16(19-20)11-8-12-6-9-13(21)10-7-12/h2-11,21-22H,1H3/b11-8+ |
InChI Key |
VBJZXYSTPMKJLL-DHZHZOJOSA-N |
Isomeric SMILES |
CN1C(=NC(=N1)/C=C/C2=CC=C(C=C2)O)C3=CC=CC=C3O |
Canonical SMILES |
CN1C(=NC(=N1)C=CC2=CC=C(C=C2)O)C3=CC=CC=C3O |
Origin of Product |
United States |
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